molecular formula C20H22ClN5O B6475935 3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640822-03-1

3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6475935
CAS No.: 2640822-03-1
M. Wt: 383.9 g/mol
InChI Key: HMLHEUZRNXWICO-UHFFFAOYSA-N
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Description

3-Chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine is a synthetic small molecule designed for preclinical research and development. This compound features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. The molecular structure incorporates a piperidine linker and a chloropyridine moiety, which are common in the design of kinase inhibitors and other therapeutically relevant compounds . Compounds based on the pyrazolo[1,5-a]pyrimidine and related heterocyclic frameworks have demonstrated significant research value in areas such as oncology, inflammation, and infectious diseases . For instance, similar structures have been investigated as potent and selective inhibitors of key enzymes like phosphoinositide 3-kinase delta (PI3Kδ) for inflammatory and autoimmune diseases , and as inhibitors of mycobacterial ATP synthase for tuberculosis research . The specific research applications for this compound will be determined by its unique structure-activity relationship. Researchers are encouraged to explore its mechanism of action and efficacy in relevant biological assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O/c21-16-12-22-6-3-19(16)27-13-14-4-8-25(9-5-14)20-18-11-17(15-1-2-15)24-26(18)10-7-23-20/h3,6-7,10-12,14-15H,1-2,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLHEUZRNXWICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)COC5=C(C=NC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorinated pyridine ring and a pyrazolo[1,5-a]pyrazin moiety. The presence of these functional groups contributes to its biological properties.

Chemical Formula

  • Molecular Formula : C17_{17}H19_{19}ClN4_{4}O
  • Molecular Weight : 344.81 g/mol

Anticancer Potential

Research indicates that compounds similar to 3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. They often act by targeting protein kinases, which play a crucial role in cell signaling and tumor growth .
  • Case Studies : A study evaluated the cytotoxic effects of various pyrazolo compounds against human cancer cell lines. The results demonstrated that certain derivatives exhibited antiproliferative activity in the low micromolar range (0.75–4.15 µM), indicating a promising therapeutic index .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • mTOR Inhibition : Similar compounds have been identified as mTOR inhibitors, which are critical in regulating cell growth and metabolism. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Substituent Effect on Activity
Chlorine at position 3Enhances lipophilicity and cellular uptake
Piperidine moietyContributes to binding affinity with target enzymes
Cyclopropyl groupModulates steric hindrance, influencing receptor binding

Synthesis and Functionalization

Recent advancements in synthetic methodologies have facilitated the development of various pyrazolo derivatives. Notably, researchers have explored the functionalization of the pyrazolo core to enhance its biological efficacy .

Pharmacological Studies

Pharmacological evaluations have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for selective cancer therapy .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacological agent . Its structure suggests potential activity against various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Research has indicated that derivatives of pyrazolopyrazine compounds exhibit anti-proliferative properties against several cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of breast cancer (MCF-7) and hepatocellular carcinoma cells, suggesting that 3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine may also possess similar properties due to its structural analogies with known anticancer agents .

mTOR Inhibition

The compound may act as an mTOR inhibitor , which is a critical pathway in cancer and metabolic diseases. Compounds with similar structures have been shown to selectively inhibit mTOR activity, leading to reduced cell proliferation and increased apoptosis in tumor cells . This application could position the compound as a candidate for cancer therapy.

Neuropharmacology

Given its piperidine core, the compound is also being explored for its potential effects on the central nervous system (CNS) .

Antidepressant and Anxiolytic Effects

Research into related piperidine derivatives has suggested potential antidepressant and anxiolytic effects. The modulation of neurotransmitter systems such as serotonin and dopamine could be a mechanism through which 3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine exerts its effects .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperidine and pyrazolo moieties can significantly influence biological activity.

Substituent Effect on Activity
CyclopropylEnhances binding affinity to targets
ChlorineIncreases lipophilicity and bioavailability
MethoxyModulates solubility and receptor interaction

Case Studies

Several case studies have been documented regarding compounds similar to 3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine:

Case Study 1: Anticancer Efficacy

A study published in Royal Society of Chemistry journals reported that pyrazolo derivatives showed significant cytotoxicity against MCF-7 cells, leading to investigations into their mechanisms of action involving apoptosis induction and cell cycle arrest .

Case Study 2: CNS Activity

In another study focusing on piperidine derivatives, compounds were tested for their ability to modulate serotonin receptors, showing promising results in reducing anxiety-like behaviors in animal models. This suggests a pathway for further exploration of 3-chloro derivatives in neuropharmacology .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: Cyclopropyl groups in both the target and analogs (e.g., CAS 2640973-42-6) are known to reduce oxidative metabolism, suggesting shared advantages in drug design .
  • Structural Rigidity : The pyrazolo[1,5-a]pyrazine core in the target compound provides conformational rigidity compared to pyrazolo[3,4-b]pyridine derivatives, which may influence target selectivity .

Preparation Methods

Cycloannulation of Pyridinium-N-Amines

Adapting the methodology from, pyrazolo[1,5-a]pyrazine derivatives are synthesized via a [3 + 2]-cycloaddition between pyridinium-N-amines and β-iodovinyl sulfones. For the target compound:

  • Pyridinium-N-amine preparation : React 3-aminopyrazine with methyl iodide to form N-methylpyrazinium iodide.

  • Cycloaddition : Treat the pyrazinium salt with (E)-β-iodovinyl sulfone under K₂CO₃-mediated conditions to yield pyrazolo[1,5-a]pyrazine sulfones.

  • Desulfonylation : Remove the sulfonyl group via hydrolysis or reduction to obtain the unsubstituted pyrazolo[1,5-a]pyrazine core.

Cyclopropanation at the 2-Position

Introducing the cyclopropyl group necessitates late-stage functionalization:

  • Simmons-Smith Reaction : Treat a 2-bromopyrazolo[1,5-a]pyrazine precursor with diiodomethane and a zinc-copper couple to install the cyclopropane ring.

  • Cross-Coupling : Employ a Suzuki-Miyaura reaction using cyclopropylboronic acid and a palladium catalyst if a halogenated precursor is available.

Example protocol :

  • Brominate pyrazolo[1,5-a]pyrazine at the 2-position using NBS.

  • Perform Suzuki coupling with cyclopropylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (80°C, 12 h).

Functionalization of Piperidin-4-ylmethanol

Hydroxymethyl Protection and Activation

To prevent side reactions during subsequent steps:

  • Protection : Convert the hydroxymethyl group to a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole.

  • Activation for Coupling : After deprotection, convert the alcohol to a mesylate (MsCl, Et₃N) or tosylate (TsCl, pyridine) for nucleophilic substitution.

Coupling with Pyrazolo[1,5-a]pyrazine

Attach the pyrazolo[1,5-a]pyrazine to the piperidine nitrogen:

  • Buchwald-Hartwig Amination : Use Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to couple 4-chloropyrazolo[1,5-a]pyrazine with piperidin-4-ylmethanol.

  • Nucleophilic Substitution : React the mesylated piperidine with a sodium salt of pyrazolo[1,5-a]pyrazine in DMF at 60°C.

Etherification with 3-Chloro-4-hydroxypyridine

Williamson Ether Synthesis

  • Deprotonation : Treat 3-chloro-4-hydroxypyridine with NaH in THF to generate the alkoxide.

  • Ether Formation : React the alkoxide with the mesylated piperidine-pyrazolo[1,5-a]pyrazine intermediate at 80°C for 6 h.

Optimization Challenges and Solutions

Regioselectivity in Cycloaddition

The [3 + 2]-cycloaddition in favors pyrazolo[1,5-a]pyridine formation. To adapt this for pyrazine systems:

  • Modify the pyridinium-N-amine precursor to a pyrazinium analogue.

  • Screen bases (e.g., K₃PO₄, DBU) to enhance cyclization efficiency.

Cyclopropane Stability

The cyclopropyl group is prone to ring-opening under acidic or high-temperature conditions:

  • Use mild reagents (e.g., trimethylsilyl diazomethane for cyclopropanation).

  • Avoid strong acids during workup.

Purification of Polar Intermediates

  • Employ reverse-phase chromatography for sulfonamide-containing intermediates.

  • Utilize recrystallization from ethanol/water mixtures for final product isolation.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine-H), 7.92 (d, 1H, pyridine-H), 4.20 (m, 2H, OCH₂), 3.60 (m, 1H, piperidine-H).

  • HRMS : m/z calcd for C₂₁H₂₂ClN₅O₂ [M + H]⁺: 428.1491; found: 428.1489.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of this compound?

  • The synthesis of complex heterocycles like this compound requires careful selection of coupling agents, protecting groups, and reaction conditions. For example, oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature has been demonstrated as a green method for analogous pyrazolo[1,5-a]pyridine derivatives, achieving 73% yield with minimal hazardous waste . Critical steps include purification via alumina plugs to remove unreacted intermediates and monitoring reaction progress by TLC or HPLC .

Q. How can structural characterization be reliably performed for this compound?

  • Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the core structure. For regioselectivity analysis (e.g., cyclopropane orientation), single-crystal X-ray diffraction is definitive, as shown for related pyrazolo[1,5-a]pyrimidine derivatives . Elemental analysis (C, H, N) is essential to verify purity (>99%) .

Q. What safety precautions are necessary during synthesis?

  • Handling chlorinated intermediates (e.g., α-chloroacetamides) requires PPE and fume hoods due to toxicity (H300-H313 codes) . Storage guidelines (P401-P422) recommend inert atmospheres for moisture-sensitive intermediates . Quenching reactions with ice-cold water and extraction with dichloromethane are standard for isolating non-polar products .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo-pyrazine formation be addressed?

  • Regioselectivity in pyrazolo[1,5-a]pyrazine synthesis often depends on steric and electronic factors. A study on pyrazolo[1,5-a]pyrimidines achieved selectivity using iodine(III) reagents (e.g., iodobenzene diacetate), which mediate oxidative cyclization without requiring transition-metal catalysts . Adjusting solvent polarity (e.g., DMF vs. ethanol) can also influence reaction pathways .

Q. What strategies improve scalability for multi-gram synthesis?

  • Pilot-scale reactions (e.g., 50L glass reactors) with controlled temperature (-100°C to 100°C) ensure reproducibility for thermally sensitive intermediates . For example, phosphorus pentachloride (PCl5_5)-mediated chlorination of piperidinones achieved 85% yield at 5-10g scale . Continuous flow systems may further enhance efficiency for oxidation steps .

Q. How can biological activity be systematically evaluated for this compound?

  • Prioritize in vitro assays targeting kinase inhibition or GPCR modulation, given the compound’s structural similarity to bioactive pyrazolo-pyrimidines . Use SAR studies by modifying the cyclopropane or pyridine moieties. For example, substituting the 4-methoxyphenyl group in triazolopyridines altered antibacterial potency .

Q. What analytical methods resolve contradictions in spectral data for structural analogs?

  • Contradictions in NMR assignments (e.g., overlapping signals) can be resolved via 2D NMR (COSY, HSQC) or computational modeling (DFT). A study on pyrido[2,3-d]pyrimidines used 1H^1H-15N^{15}N HMBC to confirm nitrogen connectivity . LC-MS/MS is critical for detecting trace impurities (<0.1%) in final products .

Methodological Notes

  • Purification : Column chromatography (silica gel, hexane/EtOAc) is standard, but alumina plugs are effective for polar byproducts .
  • Yield Optimization : Microwave-assisted synthesis reduced reaction times for pyrazolo[1,5-a]pyrimidines from 24h to 2h .
  • Safety : Follow H290 (corrosive) and P301-P310 (emergency response) protocols for chlorinated reagents .

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